2-Bromo-5-chloro-3-fluorophenol CAS number and properties
2-Bromo-5-chloro-3-fluorophenol CAS number and properties
An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluorophenol
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-fluorophenol, a halogenated aromatic intermediate with significant potential in synthetic chemistry. This document delves into its chemical identity, physicochemical properties, plausible synthetic pathways, and state-of-the-art analytical characterization techniques. Furthermore, it explores its applications as a versatile building block in drug discovery and materials science, while also addressing critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in advanced scientific applications.
Chemical Identity and Core Properties
2-Bromo-5-chloro-3-fluorophenol is a polysubstituted aromatic compound. The strategic placement of three different halogen atoms (Bromine, Chlorine, Fluorine) and a hydroxyl group on the benzene ring imparts a unique electronic and steric profile, making it a valuable precursor for complex molecular architectures.
Table 1: Physicochemical and Identity Data for 2-Bromo-5-chloro-3-fluorophenol
| Identifier | Value | Source |
| CAS Number | 1805479-11-1 | [1] |
| Molecular Formula | C₆H₃BrClFO | [1] |
| Molecular Weight | 225.44 g/mol | [1][2][3] |
| InChI Key | BOPSSYIBODSDRJ-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (Predicted) | [4] |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Considerations
The precise, regiocontrolled synthesis of polysubstituted phenols like 2-Bromo-5-chloro-3-fluorophenol requires a multi-step approach where the sequence of halogenation is critical. The directing effects of the substituents (the hydroxyl group being a strong ortho-, para-director and halogens being weak deactivating ortho-, para-directors) must be carefully managed to achieve the desired 1,2,3,5-substitution pattern.
A plausible synthetic route could commence from a commercially available fluorinated precursor, such as 3-fluoroaniline or 3-fluorophenol. The following proposed workflow illustrates a logical synthetic strategy.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Bromo-5-chloro-3-fluorophenol.
Causality and Rationale:
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Starting Material Selection : 3-Fluorophenol is an ideal starting point. The hydroxyl group is a powerful activating ortho-, para-director, while the fluorine at position 3 is a deactivating ortho-, para-director.
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Step 1: Electrophilic Chlorination : The hydroxyl group's activating effect will dominate. The positions ortho and para to the -OH group are C2, C4, and C6. The C5 position is meta and less reactive. The fluorine at C3 deactivates its ortho positions (C2, C4). The most electronically favored and sterically accessible position for the incoming electrophile (Cl+) is C6, followed by C2. To achieve chlorination at the C5 position (meta to the hydroxyl group), a direct electrophilic substitution is challenging. A more likely industrial route might involve precursors where the substitution pattern is already set, such as through Sandmeyer reactions on substituted anilines[5]. However, for a conceptual laboratory synthesis from a phenol, one might need to employ advanced techniques like directed ortho-metalation, though a standard electrophilic halogenation is shown for simplicity. For the target isomer, starting with a different precursor like 3-chloro-5-fluoroaniline might be more direct.
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Step 2: Electrophilic Bromination : With the 2-Chloro-5-fluorophenol intermediate, the powerful -OH director will again dictate the position of the incoming bromine. The positions ortho to the hydroxyl (C2 and C6) are the most activated. Given that C6 is unsubstituted, bromination is expected to occur there. Achieving the specific 2-Bromo-5-chloro-3-fluorophenol isomer requires a carefully chosen starting material where this regiochemistry is favored[6].
Illustrative Laboratory Protocol: Electrophilic Bromination of a Halogenated Phenol
This protocol is adapted from a standard procedure for the bromination of 3-chlorophenol and illustrates the general methodology[7].
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Dissolution : Dissolve the precursor, 5-chloro-3-fluorophenol (1.0 eq), in a suitable solvent like glacial acetic acid or dichloromethane.
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Cooling : Cool the solution to 0-5 °C in an ice bath to control the reaction rate and minimize side products.
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Bromine Addition : Slowly add bromine (1.0 eq) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.
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Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or GC-MS.
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Workup : Quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine. Dilute with water and perform a phase separation if using a non-polar solvent.
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Purification : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired isomer.
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation of 2-Bromo-5-chloro-3-fluorophenol relies on a combination of modern analytical techniques. Each method provides complementary information to elucidate the precise substitution pattern on the aromatic ring[6].
Caption: Key analytical methods for structural elucidation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons (at C4 and C6). Their chemical shifts and coupling constants (J-values) will be influenced by the adjacent halogen atoms. A broad singlet for the phenolic -OH proton will also be present.
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¹³C NMR : Will display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached electronegative halogens and hydroxyl group.
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¹⁹F NMR : A crucial tool, this will show a single resonance for the fluorine atom, with coupling to the neighboring aromatic protons (H at C4) and potentially long-range coupling to the bromine at C2.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula C₆H₃BrClFO. The isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).
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Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key predicted vibrational modes include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1650 cm⁻¹ region, and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region[6].
Applications in Research and Drug Development
Halogenated phenols are fundamental building blocks in organic synthesis, prized for their utility in constructing more complex molecules. 2-Bromo-5-chloro-3-fluorophenol is no exception, serving as a versatile precursor in medicinal chemistry and materials science.
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Pharmaceutical Intermediate : This compound is an ideal scaffold for the synthesis of novel active pharmaceutical ingredients (APIs)[5][8]. The hydroxyl group can be readily derivatized via etherification or esterification, while the carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds[7].
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Agrochemicals : The introduction of fluorine and other halogens into organic molecules is a common strategy in the development of modern pesticides and herbicides, as it can enhance metabolic stability and biological activity.
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Materials Science : The unique electronic properties of polysubstituted aromatics make them interesting candidates for the synthesis of specialized polymers, liquid crystals, and other functional materials[8].
Safety, Handling, and Storage
As a halogenated phenol, 2-Bromo-5-chloro-3-fluorophenol must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact isomer should always be consulted, data from closely related compounds provide a strong indication of the primary hazards.
Table 2: GHS Hazard Classification (Predicted based on isomers)
| Hazard Class | GHS Statement | Source (from related isomers) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [3] |
Recommended Handling Procedures:
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood[9].
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Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[10].
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Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4].
References
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PubChem. 2-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 19701618. [Link]
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PubChem. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056. [Link]
Sources
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- 2. 2-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 19701618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-3-fluorophenol | 186590-43-2 [sigmaaldrich.com]
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